molecular formula C8H17ClN4O2S B14504406 N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride CAS No. 64048-50-6

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride

Cat. No.: B14504406
CAS No.: 64048-50-6
M. Wt: 268.77 g/mol
InChI Key: WEEYMLXESZDDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an amidinothio group and a morpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride typically involves the reaction of 2-amidinothioethanol with 4-morpholinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amidinothio group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinothio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amidinothio group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Amidinothio)ethanesulfonic acid: This compound shares the amidinothio group but differs in its overall structure and properties.

    2-amidinothioethyl ethyl hydrogen phosphate: Another compound with an amidinothio group, but with different functional groups and applications.

Uniqueness

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride is unique due to the presence of both the amidinothio group and the morpholine ring, which confer distinct chemical and biological properties

Properties

CAS No.

64048-50-6

Molecular Formula

C8H17ClN4O2S

Molecular Weight

268.77 g/mol

IUPAC Name

2-(morpholine-4-carbonylamino)ethyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C8H16N4O2S.ClH/c9-7(10)15-6-1-11-8(13)12-2-4-14-5-3-12;/h1-6H2,(H3,9,10)(H,11,13);1H

InChI Key

WEEYMLXESZDDHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NCCSC(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.